LogP Modulation: Gem-Difluoro and Methoxy Substituents Jointly Tune Lipophilicity Relative to Mono-Functionalized Analogs
The measured LogP of 4,4-difluoro-2-methoxycyclohexanone (1.11) is lower than that of the non-methoxylated comparator 4,4-difluorocyclohexanone (LogP range 0.98–1.76) and is also distinct from the non-fluorinated comparator 2-methoxycyclohexanone (XLogP 0.70) [1]. The ACD/LogP value of -0.12 for the target compound further highlights the strong influence of the methoxy group in offsetting the lipophilicity increase typically imparted by gem-difluoro substitution . This demonstrates that the combined substitution pattern is not merely additive; it provides a net LogP that falls between the two mono-substituted extremes, which is valuable for fine-tuning permeability and solubility in lead optimization.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.11 (measured); ACD/LogP = -0.12 |
| Comparator Or Baseline | 4,4-Difluorocyclohexanone: LogP 0.98–1.76 (various sources); 2-Methoxycyclohexanone: XLogP 0.70 |
| Quantified Difference | Target LogP is 0.41–0.65 units lower than 4,4-difluorocyclohexanone; ACD/LogP is 0.82 units lower than 2-methoxycyclohexanone XLogP. |
| Conditions | Measured LogP (Fluorochem datasheet); ACD/LogP predicted via ACD/Labs Percepta v14.00; comparator LogP values from chemsrc.com, chembase.cn, and plantaedb.com. |
Why This Matters
Lipophilicity directly impacts membrane permeability, aqueous solubility, and off-target binding; a LogP value distinct from common analogs enables medicinal chemists to fine-tune ADME properties without resorting to additional functional group modifications.
- [1] Plantaedb. 2-Methoxycyclohexanone. XlogP 0.70. View Source
